

# CAS number 1215206-48-6 experimental data

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	4,6-Dibromobenzoazole-2-thione
CAS No.:	1215206-48-6
Cat. No.:	B594882

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An In-Depth Technical Guide to the Experimental Evaluation of 4,6-Dibromobenzo[d]oxazole-2(3H)-thione and Related Benzoxazole-2-thione Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 4,6-Dibromobenzo[d]oxazole-2(3H)-thione (CAS Number 1215206-48-6) is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on the known synthesis, experimental protocols, and biological activities of the broader benzoxazole and benzoxazole-2-thione chemical class. The methodologies and potential activities described herein are intended to serve as a foundational resource for researchers investigating this and related compounds.

## Introduction

Benzoxazole and its derivatives, including the thione subclass, are heterocyclic compounds of significant interest in medicinal chemistry.<sup>[1][2][3]</sup> These scaffolds are isosteres of naturally occurring nucleic acid bases, suggesting a potential for interaction with biological macromolecules.<sup>[4]</sup> The benzoxazole nucleus is a versatile starting point for the synthesis of

compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5][6] This guide will provide an in-depth overview of the experimental methodologies for the synthesis and biological evaluation of benzoxazole-2-thiones, with a focus on halogenated derivatives like 4,6-Dibromobenzo[d]oxazole-2(3H)-thione.

## Physicochemical Properties of 4,6-Dibromobenzo[d]oxazole-2(3H)-thione

While extensive experimental data is limited, the basic molecular properties of 4,6-Dibromobenzo[d]oxazole-2(3H)-thione can be derived from its chemical structure.



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## Synthesis of Benzoxazole-2-thiones

The synthesis of benzoxazole-2-thiones and their derivatives often involves the cyclization of 2-aminophenols with a suitable carbonyl or thiocarbonyl source.

## General Synthesis Workflow



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Caption: General workflow for the synthesis of benzoxazole-2-thiones.

## Detailed Synthetic Protocol

A common method for the synthesis of benzoxazole-2-thiol (a tautomer of benzoxazole-2-thione) involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base. [5]

Materials:

- Substituted 2-aminophenol (e.g., 4,6-dibromo-2-aminophenol)
- Potassium hydroxide (KOH)
- Carbon disulfide (CS<sub>2</sub>)
- Methanol
- Hydrochloric acid (HCl)
- Water

Procedure:

- Dissolve the substituted 2-aminophenol in methanol.

- Add a solution of potassium hydroxide in methanol to the mixture.
- Slowly add carbon disulfide to the reaction mixture and stir at room temperature.
- After the reaction is complete (monitored by TLC), acidify the mixture with hydrochloric acid.
- The resulting precipitate, the benzoxazole-2-thione derivative, is then filtered, washed with water, and dried.

Further modifications and alternative synthetic routes have been reviewed, often utilizing different catalysts and reaction conditions to improve yields and purity.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Potential Biological Activities and Experimental Evaluation

Benzoxazole derivatives have demonstrated a range of biological activities. The following sections detail potential activities for 4,6-Dibromobenzo[d]oxazole-2(3H)-thione and the experimental protocols to evaluate them.

### Anticancer Activity

Many benzoxazole derivatives have shown potent anticancer activity against various human cancer cell lines.[\[10\]](#)[\[11\]](#)[\[12\]](#) The presence of halogen atoms, such as bromine, can sometimes enhance cytotoxic effects.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a common method for determining cytotoxicity in cancer cell lines.[\[5\]](#)[\[13\]](#)

Materials:

- Human cancer cell lines (e.g., HCT116, MCF-7, A549)[\[5\]](#)[\[10\]](#)[\[14\]](#)
- Culture medium and supplements
- Test compound (dissolved in DMSO)
- Trichloroacetic acid (TCA)

- Sulforhodamine B (SRB) solution
- Tris base solution

Procedure:

- Seed cancer cells in 96-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
- Incubate for a specified period (e.g., 48-72 hours).
- Fix the cells by adding cold TCA and incubate.
- Wash the plates with water and air dry.
- Stain the cells with SRB solution.
- Wash with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound dye with Tris base solution.
- Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Calculate the  $IC_{50}$  value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Mechanism of Action: VEGFR-2 Inhibition

Some benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[15]



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Caption: Inhibition of VEGFR-2 signaling by a benzoxazole derivative.

## Antimicrobial Activity

Benzoxazole-2-thiones have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[5][16][17]

Experimental Protocol: Tube Dilution Method for Minimum Inhibitory Concentration (MIC)

The tube dilution method is a standard procedure to determine the MIC of an antimicrobial agent.[5]

Materials:

- Bacterial or fungal strains (e.g., *Bacillus subtilis*, *Escherichia coli*, *Candida albicans*)[5]
- Culture broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
- Test compound (dissolved in a suitable solvent)
- Standard antimicrobial agents (e.g., ofloxacin, fluconazole)[5]

Procedure:

- Prepare a serial two-fold dilution of the test compound in the culture broth in a series of test tubes.
- Inoculate each tube with a standardized suspension of the microorganism.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

#### Quantitative Data on Related Compounds



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## Conclusion

While specific experimental data for 4,6-Dibromobenzo[d]oxazole-2(3H)-thione is scarce, the broader family of benzoxazole-2-thiones represents a promising class of compounds with significant potential for biological activity. This guide provides a comprehensive overview of the established synthetic routes and robust experimental protocols for evaluating the anticancer and antimicrobial properties of these molecules. Researchers investigating CAS number 1215206-48-6 are encouraged to utilize these methodologies as a starting point for their studies. The structure-activity relationships within the benzoxazole class suggest that

halogenated derivatives, such as the dibromo-substituted compound in question, may exhibit enhanced biological effects, making it a compelling candidate for further investigation.

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- [To cite this document: BenchChem. \[CAS number 1215206-48-6 experimental data\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b594882#cas-number-1215206-48-6-experimental-data\]](#)

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